[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride
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Overview
Description
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a methanol group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives
Scientific Research Applications
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The hydroxyl group may participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- [trans-3-Fluoropiperidin-4-yl]methanol hydrochloride
- [cis-3-Chloropiperidin-4-yl]methanol hydrochloride
- [cis-3-Fluoropiperidin-4-yl]ethanol hydrochloride
Uniqueness
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride is unique due to the specific positioning of the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. Its fluorinated structure enhances its stability and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
[(3S,4R)-3-fluoropiperidin-4-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOQWWVTBYQQH-KGZKBUQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CO)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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